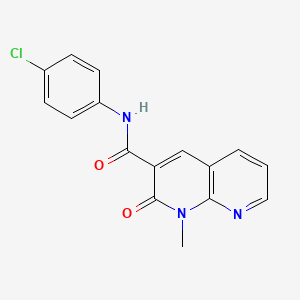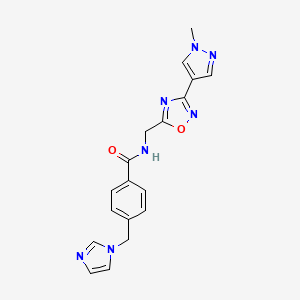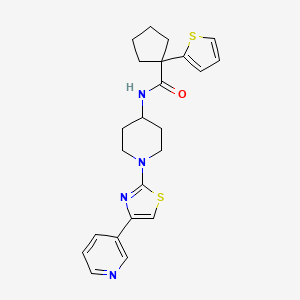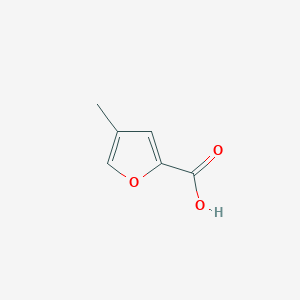![molecular formula C19H21F2NO4S B2773045 3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1207030-26-9](/img/structure/B2773045.png)
3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with difluoro groups and a tetrahydro-2H-pyran moiety linked to a methoxyphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the tetrahydro-2H-pyran-4-yl)methyl intermediate through a series of reactions, including cyclization and functional group modifications This intermediate is then coupled with the benzenesulfonamide core, which has been pre-functionalized with difluoro groups
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The difluoro groups and methoxyphenyl moiety can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.
Applications De Recherche Scientifique
3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: The compound’s structural features make it a potential candidate for drug development, targeting specific enzymes or receptors.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The difluoro and methoxyphenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-difluorobenzenesulfonamide: Lacks the tetrahydro-2H-pyran and methoxyphenyl groups, resulting in different chemical and biological properties.
N-(4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Similar structure but without the difluoro groups, affecting its reactivity and interactions.
Uniqueness
3,5-difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both difluoro and methoxyphenyl groups enhances its potential as a versatile compound for various applications.
Propriétés
IUPAC Name |
3,5-difluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO4S/c1-25-18-5-3-2-4-17(18)19(6-8-26-9-7-19)13-22-27(23,24)16-11-14(20)10-15(21)12-16/h2-5,10-12,22H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPRZMOYFMGYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid](/img/structure/B2772962.png)
![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)
![ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)
![N-benzyl-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2772967.png)
![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)

![N-[(4-methylphenyl)methyl]-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2772974.png)
![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)
![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)
![Methyl (E)-4-[4-[(3aR,6aS)-5-acetyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772980.png)


